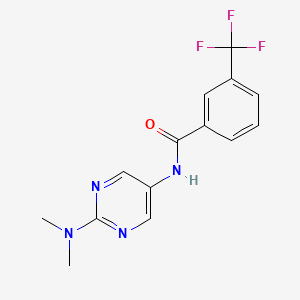

N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

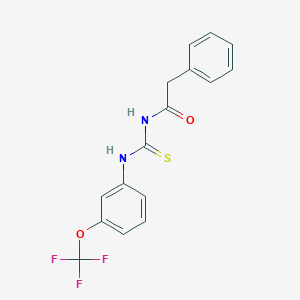

“N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the dimethylamino group at the 2-position, the trifluoromethyl group at the 3-position of the benzene ring, and finally the attachment of the benzamide group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a benzene ring via an amide linkage. The benzene ring carries a trifluoromethyl group at the 3-position. The pyrimidine ring has a dimethylamino group attached at the 2-position .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. The amide linkage might undergo hydrolysis under acidic or basic conditions. The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group and the basic dimethylamino group might make it somewhat soluble in water. The trifluoromethyl group might increase its lipophilicity .作用機序

Target of Action

The primary target of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is the Angiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. It is involved in various physiological and pathological processes, including embryonic development, inflammation, wound healing, and tumor growth .

Mode of Action

This interaction may result in changes in signal transduction pathways, leading to altered cellular responses .

Biochemical Pathways

The compound’s interaction with the Angiopoietin-1 receptor can affect various biochemical pathways. These pathways may include the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which plays a role in cell differentiation and apoptosis . The downstream effects of these pathway alterations can vary, potentially leading to changes in cell behavior and function .

Result of Action

The molecular and cellular effects of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide’s action depend on the specific context of its use. Given its target, the compound may influence angiogenesis, potentially affecting processes such as wound healing or tumor growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with the Angiopoietin-1 receptor .

実験室実験の利点と制限

One advantage of using DPA-714 in lab experiments is its high selectivity for N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, which allows for the specific targeting of this compound-expressing cells. In addition, DPA-714 has been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of using DPA-714 is its relatively high cost, which may limit its use in large-scale experiments.

将来の方向性

There are many potential future directions for research involving DPA-714. One area of interest is the development of new imaging techniques that utilize DPA-714 to visualize neuroinflammation and neurodegeneration in humans. Another area of interest is the use of DPA-714 as a therapeutic agent for the treatment of autoimmune diseases and other inflammatory conditions. Finally, there is potential for the development of new N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide ligands that are more potent and selective than DPA-714, which could lead to improved imaging and therapeutic applications.

合成法

The synthesis of DPA-714 involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the use of various reagents and solvents, as well as specialized equipment, such as a rotary evaporator and a high-performance liquid chromatography (HPLC) system.

科学的研究の応用

DPA-714 has been used extensively in scientific research, particularly in the fields of neuroscience and immunology. In neuroscience, DPA-714 has been used as a tool for imaging neuroinflammation and neurodegeneration in animal models of neurological diseases, such as Alzheimer's disease and multiple sclerosis. In immunology, DPA-714 has been used to study the role of N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide in the regulation of immune cell function and the development of autoimmune diseases.

Safety and Hazards

特性

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O/c1-21(2)13-18-7-11(8-19-13)20-12(22)9-4-3-5-10(6-9)14(15,16)17/h3-8H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOAALJTOKUJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2955891.png)

![N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2955895.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2955898.png)

![2-[(2-bromo-4-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2955899.png)

![6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2955900.png)

![5-chloro-2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2955906.png)

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955907.png)

![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955908.png)

![Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2955909.png)

![Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate](/img/structure/B2955912.png)